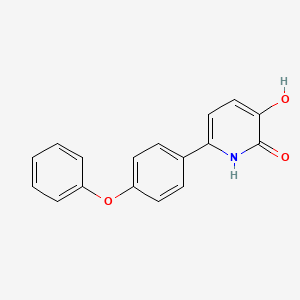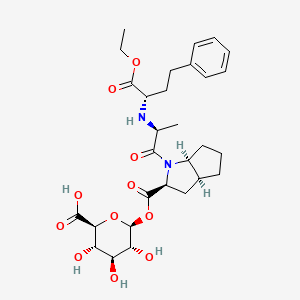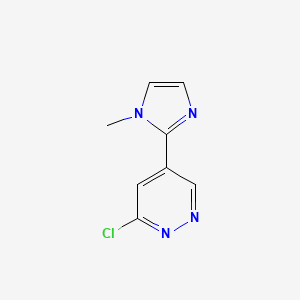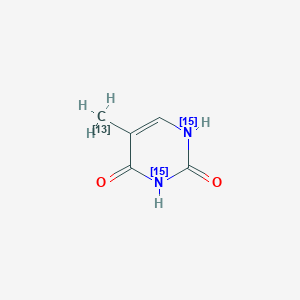
Thymine-15N2,13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymine-15N2,13C is a stable isotope-labeled analogue of thymine, a nitrogenous base found in the nucleic acid of DNA. This compound is specifically labeled with nitrogen-15 and carbon-13 isotopes, making it a valuable tool in various scientific research applications. Thymine itself is one of the four nucleobases in the nucleic acid of DNA, playing a crucial role in the storage and transmission of genetic information .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Thymine-15N2,13C involves the incorporation of nitrogen-15 and carbon-13 isotopes into the thymine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical synthesis. One common method involves the use of labeled urea and malonic acid derivatives, which are subjected to cyclization reactions to form the thymine ring structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process may include multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .
Análisis De Reacciones Químicas
Types of Reactions
Thymine-15N2,13C undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol, a common DNA lesion.
Reduction: Reduction reactions can convert thymine to dihydrothymine.
Substitution: Thymine can undergo substitution reactions, particularly in the presence of nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophilic reagents such as ammonia (NH3) or amines under basic conditions.
Major Products Formed
Oxidation: Thymine glycol.
Reduction: Dihydrothymine.
Substitution: Various substituted thymine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thymine-15N2,13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in DNA labeling studies to investigate DNA replication, repair, and transcription processes.
Medicine: Utilized in metabolic studies to understand the pharmacokinetics and dynamics of thymine and its derivatives.
Industry: Applied in the development of new diagnostic tools and therapeutic agents
Mecanismo De Acción
The mechanism of action of Thymine-15N2,13C is primarily related to its role as a nucleobase in DNA. It pairs with adenine through hydrogen bonding, contributing to the stability and integrity of the DNA double helix. The labeled isotopes allow for the tracking and analysis of thymine’s behavior in various biological and chemical processes, providing insights into molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thymine: The unlabeled version of Thymine-15N2,13C.
5-Methyl Cytosine-13C,15N2 Hydrochloride: Another labeled nucleobase used in similar research applications.
Dibarbituric Acid: A compound used in the synthesis of labeled nucleobases.
Uniqueness
This compound is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research areas requiring detailed understanding of nucleic acid behavior and interactions.
Propiedades
Fórmula molecular |
C5H6N2O2 |
|---|---|
Peso molecular |
129.09 g/mol |
Nombre IUPAC |
5-(113C)methyl-(1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1+1,6+1,7+1 |
Clave InChI |
RWQNBRDOKXIBIV-NWRBOQJNSA-N |
SMILES isomérico |
[13CH3]C1=C[15NH]C(=O)[15NH]C1=O |
SMILES canónico |
CC1=CNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
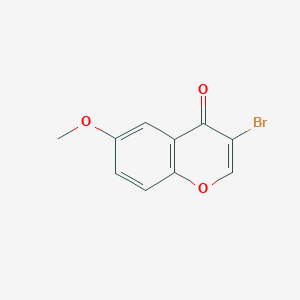
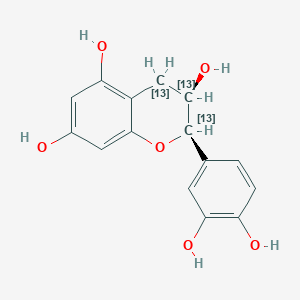
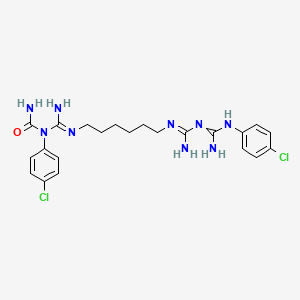

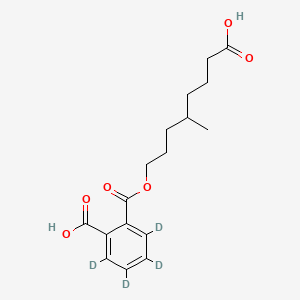
![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)

![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
